N6-Methyladenosine-13C3
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Overview
Description
N6-Methyladenosine-13C3 is a labeled form of N6-methyladenosine, a methylated nucleoside found in RNA. The methylation occurs at the nitrogen-6 position of adenine. This modification is one of the most common and abundant in eukaryotic mRNA and plays a crucial role in regulating gene expression and various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Methyladenosine-13C3 involves the incorporation of carbon-13 isotopes into the adenine ring. This can be achieved through multi-step organic synthesis, starting from commercially available precursors. The key steps include the methylation of adenine at the nitrogen-6 position and the incorporation of carbon-13 isotopes using labeled reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis with stringent control over reaction conditions to ensure high yield and purity. The process may include purification steps such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N6-Methyladenosine-13C3 undergoes various chemical reactions, including:
Oxidation: The methyl group at the nitrogen-6 position can be oxidized under specific conditions.
Reduction: Reduction reactions can target the methyl group or other functional groups in the molecule.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N6-hydroperoxymethyladenosine, while substitution reactions can produce various N6-substituted adenosine derivatives .
Scientific Research Applications
N6-Methyladenosine-13C3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand RNA modifications and their effects on cellular processes.
Biology: Helps in studying the role of RNA methylation in gene expression and regulation.
Medicine: Investigated for its potential in cancer research, particularly in understanding tumor progression and developing targeted therapies.
Industry: Utilized in the development of diagnostic tools and therapeutic agents .
Mechanism of Action
N6-Methyladenosine-13C3 exerts its effects by modifying RNA molecules, which in turn affects their stability, splicing, translation, and degradationKey molecular targets include methyltransferases (writers), demethylases (erasers), and RNA-binding proteins (readers) that regulate the addition, removal, and recognition of the methyl group .
Comparison with Similar Compounds
Similar Compounds
N6-Methyladenosine: The non-labeled form of the compound, widely studied for its role in RNA biology.
5-Methylcytosine: Another common RNA modification involved in gene regulation.
N1-Methyladenosine: A methylated nucleoside with similar functions but different methylation site
Uniqueness
N6-Methyladenosine-13C3 is unique due to the incorporation of carbon-13 isotopes, making it a valuable tool for tracing and studying RNA modifications in various biological systems. This isotopic labeling allows for precise detection and quantification in metabolic studies, providing insights into the dynamics of RNA methylation .
Properties
Molecular Formula |
C11H15N5O4 |
---|---|
Molecular Weight |
284.25 g/mol |
IUPAC Name |
(2R,4S,5R)-2-(hydroxymethyl)-5-[6-((113C)methylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)/t5-,7?,8+,11-/m1/s1/i1+1,3+1,4+1 |
InChI Key |
VQAYFKKCNSOZKM-RXGWUJLNSA-N |
Isomeric SMILES |
[13CH3]NC1=C2C(=N[13CH]=N1)N([13CH]=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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